Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It’s suggested that similar compounds may interact favorably with active residues of atf4 and nf-kb proteins .
Biochemical Pathways
The compound may influence several biochemical pathways. It’s suggested that related compounds can inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
The synthesis of Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate typically involves the reaction of piperidine with a pyrimidine derivative under specific conditions. One common method involves the use of piperazine and potassium carbonate in chloroform at room temperature . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential neuroprotective and anti-neuroinflammatory properties . In medicine, it may be explored for its antiviral, anticancer, antioxidant, and antimicrobial activities
Comparison with Similar Compounds
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate While both compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-12(17)11-9-14-13(15-10(11)2)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGHFDFQXJOGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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